molecular formula C9H6F3NOS B2483573 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol CAS No. 924713-66-6

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol

Cat. No.: B2483573
CAS No.: 924713-66-6
M. Wt: 233.21
InChI Key: VIIWUYMGSVRMGH-UHFFFAOYSA-N
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Description

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol is a chemical compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are heterocyclic compounds containing a benzene ring fused to a thiazole ring. This particular compound is characterized by the presence of a trifluoromethyl group and a hydroxyl group attached to the ethan-1-ol moiety. Benzothiazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry and industrial applications .

Preparation Methods

The synthesis of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol can be achieved through various synthetic routes. One common method involves the condensation of 2-aminobenzenethiol with trifluoroacetaldehyde in the presence of a suitable catalyst. The reaction is typically carried out in an organic solvent such as ethanol under reflux conditions . Industrial production methods may involve the use of continuous flow reactors to optimize reaction conditions and improve yield .

Chemical Reactions Analysis

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired transformations. Major products formed from these reactions include ketones, alcohols, and substituted derivatives .

Scientific Research Applications

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol involves its interaction with specific molecular targets and pathways. In biological systems, it may inhibit the activity of certain enzymes or proteins, leading to the disruption of essential cellular processes. For example, benzothiazole derivatives have been shown to inhibit the enzyme dihydropteroate synthase, which is involved in the folate biosynthesis pathway in bacteria . This inhibition results in the suppression of bacterial growth and proliferation.

Comparison with Similar Compounds

1-(1,3-Benzothiazol-2-yl)-2,2,2-trifluoroethan-1-ol can be compared with other similar compounds, such as:

The presence of the trifluoromethyl group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, which can enhance its biological activity and potential as a therapeutic agent .

Properties

IUPAC Name

1-(1,3-benzothiazol-2-yl)-2,2,2-trifluoroethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6F3NOS/c10-9(11,12)7(14)8-13-5-3-1-2-4-6(5)15-8/h1-4,7,14H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VIIWUYMGSVRMGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)C(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6F3NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

233.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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